Lipophilicity Advantage Over the N-Methyl Analog: XLogP3 2.4 vs. 2.1
The N-ethyl substitution of the target compound increases XLogP3 by 0.3 log units compared to the N-methyl analog 4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole (CAS 2090941-68-5), while preserving an identical TPSA of 46.1 Ų [1][2]. This translates to a calculated lipophilic ligand efficiency (LLE) differential of 0.3, potentially improving passive membrane permeability without altering H-bond acceptor/donor profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 (PubChem XLogP3 3.0) |
| Comparator Or Baseline | 4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole (CID 121211688): XLogP3 = 2.1 |
| Quantified Difference | +0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A ΔlogP of 0.3 can measurably influence tissue distribution, microsomal clearance, and oral bioavailability in drug candidate series, justifying specification of the ethyl analog during SAR optimization.
- [1] PubChem. 4-(Bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole (CID 121211690), XLogP3 = 2.4. View Source
- [2] PubChem. 4-(Bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole (CID 121211688), XLogP3 = 2.1. View Source
